molecular formula C20H23N3O2 B2753911 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203221-14-0

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2753911
CAS No.: 1203221-14-0
M. Wt: 337.423
InChI Key: AOGPNNSYLMTEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea and its analogs has been a topic of interest in medicinal chemistry . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which is a part of this compound, has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can result in the formation of various complexes . These reactions can deliver paramagnetic species containing high spin Co (II) centers, and diamagnetic compounds with low spin Co (III) centers .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : New synthetic routes have been developed for the construction of complex molecules incorporating the tetrahydroquinoline skeleton, crucial for various biological activities. For example, a method for preparing 3,4-dihydroisoquinolin-1(2H)-ones starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate has been reported, highlighting the versatility of urea derivatives in synthetic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).

Biological Activity

  • Anticancer Properties : Novel urea and bis-urea derivatives with primaquine and hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects in vitro against various cancer cell lines, including breast carcinoma MCF-7 cells. Some derivatives demonstrated high antioxidant activity and antimicrobial effects, indicating their potential as lead compounds in the development of new therapeutic agents (I. Perković et al., 2016).

Applications in Anion Recognition and Catalysis

  • Anion Receptor Applications : Certain urea derivatives have been shown to form solution-stable complexes with metals like copper(I), behaving as anion receptors in aprotic media. These findings highlight the potential application of urea derivatives in developing new materials for anion recognition and separation processes (V. Amendola et al., 2006).

Properties

IUPAC Name

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGPNNSYLMTEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.